molecular formula C11H14N2O B8766951 N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide

N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide

Katalognummer: B8766951
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: UQIDJMAPFDKIBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a wide range of biological activities. The tetrahydroquinoline moiety in this compound is known for its potential therapeutic applications, making it a subject of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide typically involves the following steps:

    Formation of 5,6,7,8-tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation methods.

    Acetylation: The tetrahydroquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale hydrogenation and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.

    Pathways: It may influence signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate
  • N-(5,6,7,8-tetrahydroquinolin-8-yl)thiourea
  • N-(5,6,7,8-tetrahydroquinolin-8-yl)urea

Uniqueness

N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide is unique due to its specific acetyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying various chemical reactions.

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3,(H,13,14)

InChI-Schlüssel

UQIDJMAPFDKIBY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1CCCC2=C1N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.